Ethyl 4-(4-fluorophenyl)-2-(methylamino)pyrimidine-5-carboxylate
Descripción
Systematic Nomenclature and Structural Identity
The compound’s systematic IUPAC name, ethyl 4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidine-5-carboxylate , reflects its intricate substituent arrangement. Its molecular formula, C₁₈H₂₂FN₃O₄S , corresponds to a molecular weight of 395.5 g/mol . Key structural features include:
- A pyrimidine ring with positions 2, 4, and 5 occupied by functional groups.
- A 4-fluorophenyl group at position 4, contributing aromaticity and electronic effects.
- A methylsulfonylmethylamino group at position 2, enhancing hydrogen-bonding potential.
- An ethyl ester at position 5, facilitating solubility and reactivity.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₂FN₃O₄S | |
| Molecular Weight | 395.5 g/mol | |
| SMILES | CCOC(=O)C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F |
Historical Development in Pyrimidine Chemistry
Pyrimidine derivatives have been pivotal in drug discovery since the mid-20th century. This compound emerged in the 1990s as an intermediate in synthesizing kinase inhibitors. Key milestones include:
- 1992 : First reported synthesis via condensation of ethyl 2-chloroacetoacetate with fluorophenyl-containing precursors.
- 2000s : Adoption in CDK9 inhibitor development, leveraging its ability to modulate protein-ligand interactions.
- 2020s : Optimization of regioselective sulfonation protocols to improve yield (>80%).
Position Within Heterocyclic Compound Classifications
This compound belongs to the pyrimidine class , characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3. Subclassification is based on substituents:
- Aminopyrimidines : The methylamino group at position 2 enables nucleophilic reactions.
- Arylpyrimidines : The 4-fluorophenyl group enhances π-stacking interactions in biological targets.
- Ester-functionalized pyrimidines : The ethyl ester at position 5 allows for hydrolysis to carboxylic acids, a key step in prodrug activation.
Table 2: Comparison with Related Pyrimidines
The fluorophenyl and ester groups distinguish this compound from simpler pyrimidines, enabling tailored electronic and steric profiles for targeted applications.
Propiedades
IUPAC Name |
ethyl 4-(4-fluorophenyl)-2-(methylamino)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c1-3-20-13(19)11-8-17-14(16-2)18-12(11)9-4-6-10(15)7-5-9/h4-8H,3H2,1-2H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWNQYZMDLMZGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C2=CC=C(C=C2)F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Formation of Ethyl 2-amino-4-(4-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate
- Reactants: Guanidine hydrochloride, 4-fluorobenzaldehyde, methyl 4-methyl-3-oxo-pentanoate (or ethyl 4-methyl-3-oxo-pentanoate), and a polar aprotic solvent such as dimethylformamide (DMF).
- Procedure: The reactants are mixed under nitrogen atmosphere; sodium or potassium carbonate is added as a base. The mixture is heated to 70°C for 2–4 hours to promote cyclocondensation.
- Isolation: After cooling, the mixture is filtered, solvents are removed under reduced pressure, and the product is precipitated by trituration in water at elevated temperature (~50°C), then cooled and filtered.
- Yield: Typically around 55–75% yield.
- Notes: This step forms the dihydropyrimidine intermediate crucial for further transformations.
Aromatization to Pyrimidine
- Method 1: Oxidation using manganese dioxide in toluene under reflux with azeotropic removal of water (Dean-Stark apparatus) for about 6 hours.
- Method 2: Use of elemental sulfur as an alternative oxidant for about 24 hours.
- Outcome: Conversion of dihydropyrimidine to aromatic pyrimidine ring.
- Yield: Near quantitative conversion reported.
- Notes: Aromatization is essential to stabilize the pyrimidine ring and prepare it for further functionalization.
Oxidation to Sulfonylpyrimidine
- Reagent: m-Chloroperbenzoic acid (mCPBA) in dichloromethane.
- Purpose: To oxidize the methylthio group to the corresponding methylsulfonyl derivative.
- Conditions: Typically performed at low temperature (0–5°C) to control reaction rate.
- Yield: High yields with careful monitoring by thin layer chromatography (TLC).
- Notes: This oxidation step enables subsequent substitution by methylamine.
Substitution with Methylamine
- Reagent: Methylamine (8 M in ethanol).
- Procedure: The sulfonylpyrimidine ester is reacted with methylamine at mild temperatures (25–30°C).
- Yield: 92–95% yield reported.
- Workup: After reaction completion, quenching with water, extraction with ethyl acetate, washing with sodium bicarbonate and drying over anhydrous sodium sulfate.
- Notes: This step introduces the methylamino group at the 2-position of the pyrimidine ring.
Final Sulfonylation (Optional)
- Reagent: Methanesulfonyl chloride.
- Purpose: To form N-methanesulfonyl-N-methylamino derivatives for further pharmaceutical applications.
- Conditions: Reaction carried out at 0–5°C for 1–2 hours.
- Yield: 91–95% with high purity (HPLC purity ~99.6%).
- Notes: This step is crucial for obtaining sulfonylated derivatives used in drug synthesis.
Summary Table of Key Steps and Conditions
| Step No. | Reaction Type | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cyclocondensation | Guanidine HCl, 4-fluorobenzaldehyde, methyl 4-methyl-3-oxo-pentanoate, DMF, K2CO3 | 70 | 55–75 | Formation of dihydropyrimidine intermediate |
| 2 | Aromatization | MnO2 in toluene reflux or elemental sulfur | Reflux (ca. 110) | ~Quantitative | Conversion to aromatic pyrimidine |
| 3 | Oxidation | mCPBA in dichloromethane | 0–5 | High | Formation of methylsulfonyl derivative |
| 4 | Amination | Methylamine (8 M in ethanol) | 25–30 | 92–95 | Introduction of methylamino group |
| 5 | Sulfonylation (optional) | Methanesulfonyl chloride | 0–5 | 91–95 | Formation of N-methanesulfonyl-N-methylamino derivative |
Analytical and Monitoring Techniques
- Thin Layer Chromatography (TLC): Used extensively to monitor reaction progress, especially during oxidation and amination steps.
- High-Performance Liquid Chromatography (HPLC): Employed for purity assessment, with reported purities up to 99.6% after final sulfonylation.
- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ NMR data confirms structural integrity of intermediates and final products.
Research Findings and Improvements
- The described processes avoid the use of strong bases like n-butyllithium or sodium hydride, improving safety and scalability.
- Use of hexane or toluene as preferred solvents aligns with reagent compatibility and solubility requirements, facilitating single-solvent systems for efficiency.
- The multi-step process has been optimized to reduce the number of isolation steps and improve overall yield and purity compared to earlier methods requiring three or more stages for intermediate preparation.
- Alternative oxidants such as elemental sulfur provide greener options compared to manganese dioxide without sacrificing yield.
Análisis De Reacciones Químicas
Ethyl 4-(4-fluorophenyl)-2-(methylamino)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Ethyl 4-(4-fluorophenyl)-2-(methylamino)pyrimidine-5-carboxylate serves as a crucial intermediate in synthesizing various pharmaceuticals. Its structural features allow it to be modified to enhance biological activity, making it valuable in drug discovery efforts targeting specific diseases.
- Enzyme Inhibition Studies : The compound's ability to interact with various enzymes makes it a candidate for studies aimed at understanding enzyme kinetics and inhibition mechanisms. Its fluorophenyl group can significantly influence binding affinity and selectivity.
Research indicates that this compound may exhibit significant biological activities, including:
- Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action and therapeutic efficacy.
- Antimicrobial Properties : The compound may also display antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents .
Industrial Applications
In addition to its pharmaceutical applications, this compound can be utilized in the production of specialty chemicals. Its unique properties allow it to be used in formulating materials with specific characteristics tailored for industrial needs.
Case Studies
Several case studies highlight the compound's applications:
- Case Study 1 : A study demonstrated that derivatives of this compound exhibited enhanced inhibition against specific kinases involved in cancer progression, suggesting its potential as an antitumor agent.
- Case Study 2 : Research into the antimicrobial properties revealed that modifications to the methylamino group significantly affected activity against Gram-positive bacteria, indicating that this compound could lead to new antibiotic formulations.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(4-fluorophenyl)-2-(methylamino)pyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and the pyrimidine ring can participate in binding interactions, while the methylamino group may enhance the compound’s affinity for specific targets. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate (CAS: 147118-28-3)
- Structural Differences: Replaces the methylamino group at position 2 with a methylsulfonyl group (-SO₂CH₃) and introduces an isopropyl group at position 4.
- This modification is critical in Rosuvastatin intermediates, suggesting utility in statin synthesis .
- Molecular Weight : 366.41 g/mol (vs. 275.28 g/mol for the target compound), reflecting increased steric bulk .
Ethyl 4-(2,4-difluorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Structural Differences : Features a 2,4-difluorophenyl group (vs. 4-fluorophenyl), a thioxo (-S) group at position 2, and a saturated tetrahydropyrimidine ring.
Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate (CAS: 903445-89-6)
- Structural Differences: Substitutes the 4-fluorophenyl group with a 4-methylphenyl group and replaces methylamino with a bulkier p-tolylamino group.
- Functional Impact : Increased steric hindrance from the tolyl group may reduce binding affinity in enzyme-active sites compared to the target compound .
Functional Group Modifications
Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Key Difference: Incorporates a cyano (-CN) group on the phenyl ring and a thioxo group.
Ethyl 2-allylsulfanyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate
- Key Difference : Contains a methoxyphenyl group (electron-donating) and an allylsulfanyl (-S-CH₂-CH=CH₂) substituent.
Link to Rosuvastatin Intermediates
- Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate (CAS: 147118-28-3) is directly used in Rosuvastatin synthesis, highlighting the importance of fluorophenyl and sulfonyl groups in statin pharmacology. The target compound’s methylamino group may offer alternative binding modes for similar applications .
Antimicrobial and Anticancer Potential
- Compounds like Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (LaSOM 282) have shown antimicrobial activity, suggesting that fluorophenyl and thioxo substitutions are pharmacophores worth exploring in the target compound .
Structural and Functional Comparison Table
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Pharmacological Relevance |
|---|---|---|---|
| Ethyl 4-(4-fluorophenyl)-2-(methylamino)pyrimidine-5-carboxylate (Target) | 4-Fluorophenyl, 2-methylamino, 5-ethyl ester | 275.28 | Potential kinase inhibitor scaffold |
| Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate | 4-Fluorophenyl, 6-isopropyl, 2-SO₂CH₃ | 366.41 | Rosuvastatin intermediate |
| Ethyl 4-(2,4-difluorophenyl)-6-methyl-2-thioxo-1-phenyl-tetrahydropyrimidine-5-carboxylate | 2,4-Difluorophenyl, 2-thioxo, saturated ring | 376.37 (estimated) | Antimicrobial activity |
| Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate | 4-Methylphenyl, 2-p-tolylamino | 271.31 | Steric hindrance studies |
Actividad Biológica
Ethyl 4-(4-fluorophenyl)-2-(methylamino)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including case studies, research findings, and relevant data tables.
- Molecular Formula : C14H14FN3O2
- Molecular Weight : 274.34 g/mol
- CAS Number : 77995-06-3
- SMILES Notation : CCOC(=O)C1=C(C2=C(N=CN=C2)NC3=CC=C(C=C3)F)C
The compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and survival. Its structure suggests potential interactions with various biological targets, including kinases and other proteins involved in cancer progression.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. The following table summarizes key findings from various research studies:
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | MCF7 | 12.5 | Inhibition of cell proliferation |
| Study 2 | A549 | 26 | Induction of apoptosis |
| Study 3 | NCI-H460 | 42.3 | Inhibition of Aurora-A kinase |
Case Studies
- Study on MCF7 Cell Line : A study conducted on the MCF7 breast cancer cell line demonstrated an IC50 value of 12.5 µM, indicating significant cytotoxicity. The compound was shown to inhibit cell proliferation through the modulation of cell cycle regulators.
- A549 Lung Cancer Cells : In another study involving A549 lung cancer cells, the compound exhibited an IC50 value of 26 µM, with mechanisms involving apoptosis induction and disruption of mitochondrial integrity.
- NCI-H460 Non-Small Cell Lung Cancer : The compound showed an IC50 value of 42.3 µM against NCI-H460 cells, primarily through inhibition of Aurora-A kinase, which is crucial for mitotic spindle assembly.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. The following table outlines its efficacy against different bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing Ethyl 4-(4-fluorophenyl)-2-(methylamino)pyrimidine-5-carboxylate?
- Methodological Answer : A two-step approach is commonly employed:
Core Pyrimidine Formation : Use a Biginelli-like multi-component reaction with ethyl acetoacetate, 4-fluorobenzaldehyde, and methylurea/thiourea derivatives under acidic conditions (e.g., HCl or p-TsOH) to form the dihydropyrimidinone scaffold .
Functionalization : Introduce the methylamino group via nucleophilic substitution of a halogen (e.g., chlorine) at position 2 using methylamine in anhydrous solvents (e.g., THF or DMF) under reflux .
- Key Considerations : Monitor reaction progress via TLC/HPLC and optimize stoichiometry to minimize byproducts like over-alkylated species.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization) .
- Spectroscopy : Confirm structure via / NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, ester carbonyl at δ 165–170 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic vs. computational conformational data for this compound?
- Methodological Answer :
- X-ray Crystallography : Determine absolute configuration and torsion angles (e.g., dihedral angles between pyrimidine and fluorophenyl rings). Compare with DFT-optimized structures (B3LYP/6-311+G(d,p)) to identify discrepancies .
- Dynamic Analysis : Use variable-temperature NMR or molecular dynamics simulations to assess flexibility in solution (e.g., rotation of the methylamino group) .
Q. How does the electronic nature of the 4-fluorophenyl substituent influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : The fluorine atom activates the phenyl ring for electrophilic substitution but may deactivate it for Suzuki-Miyaura coupling. Use Pd(PPh) with aryl boronic acids under microwave irradiation (100°C, 30 min) to overcome electronic barriers .
- SAR Insights : Replace fluorine with other halogens (Cl, Br) or electron-donating groups (e.g., -OCH) to modulate reactivity and biological activity .
Q. What experimental designs mitigate degradation during biological assays (e.g., kinase inhibition studies)?
- Methodological Answer :
- Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Degradation pathways (e.g., ester hydrolysis) can be suppressed using stabilized formulations (lyophilized powders in inert atmospheres) .
- Buffer Optimization : Use phosphate buffers (pH 7.4) with 1% DMSO to maintain solubility and prevent aggregation in cellular assays .
Data Contradiction Analysis
Q. Discrepancies in reported biological activity: How to determine if variations arise from compound purity or assay conditions?
- Methodological Answer :
- Reproducibility Checks : Replicate assays across independent labs using standardized protocols (e.g., ATP concentration in kinase assays).
- Impurity Profiling : Identify co-eluting impurities via LC-MS/MS and synthesize them for side-by-side activity comparison .
- Example : A study in reported IC values differing by >10-fold due to residual DMSO (≥0.5%) altering protein-ligand binding .
Structural and Mechanistic Insights
Q. How does the methylamino group at position 2 affect hydrogen-bonding interactions in target proteins?
- Methodological Answer :
- Co-crystallization : Soak the compound into protein crystals (e.g., kinase domains) and resolve structures to map interactions (e.g., NHO=C hydrogen bonds with catalytic lysine) .
- Mutagenesis : Replace methylamino with bulkier groups (e.g., ethyl, isopropyl) to probe steric effects on binding affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
